1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol
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Overview
Description
1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H8BrClO It is characterized by the presence of a cyclopropane ring substituted with a 4-bromo-3-chlorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol typically involves the following steps:
Cyclopropanation Reaction: The starting material, 4-bromo-3-chlorobenzaldehyde, undergoes a cyclopropanation reaction with diazomethane to form the cyclopropane ring.
Hydroxylation: The resulting cyclopropane derivative is then subjected to hydroxylation using a suitable oxidizing agent, such as osmium tetroxide, to introduce the hydroxyl group at the cyclopropane ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group and halogen atoms allows it to form hydrogen bonds and halogen bonds with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol can be compared with similar compounds, such as:
1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol: This compound has a similar structure but with the positions of the bromine and chlorine atoms reversed.
1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile: This compound has a nitrile group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1515613-54-3 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI Key |
NNNWVJWNPWXSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Br)Cl)O |
Purity |
95 |
Origin of Product |
United States |
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